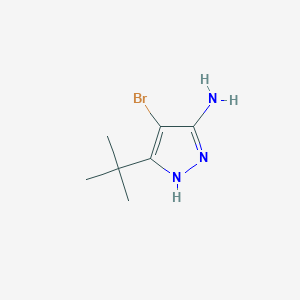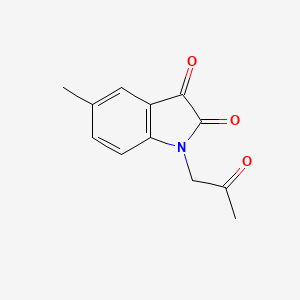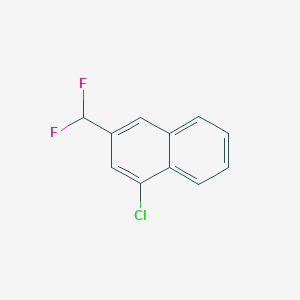
2,7-Dimethoxy-1-naphthonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dimethoxy-1-naphthonitrile is an organic compound with the molecular formula C₁₃H₁₁NO₂. It belongs to the class of polycyclic aromatic hydrocarbons and is characterized by the presence of two methoxy groups and a nitrile group attached to a naphthalene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethoxy-1-naphthonitrile typically involves the reaction of 2,7-dimethoxynaphthalene with a suitable nitrile source under specific conditions. One common method includes the use of cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
2,7-Dimethoxy-1-naphthonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Amino derivatives
Substitution: Halogenated naphthalenes
科学研究应用
2,7-Dimethoxy-1-naphthonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,7-Dimethoxy-1-naphthonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 6,7-Dimethoxy-2-naphthonitrile
- 8-Methoxy-2-naphthonitrile
- 2-Chloro-6,7-dimethoxy-3-quinolinecarbaldehyde
Uniqueness
2,7-Dimethoxy-1-naphthonitrile is unique due to the specific positioning of its methoxy and nitrile groups on the naphthalene ring. This unique structure imparts distinct chemical reactivity and properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C13H11NO2 |
|---|---|
分子量 |
213.23 g/mol |
IUPAC 名称 |
2,7-dimethoxynaphthalene-1-carbonitrile |
InChI |
InChI=1S/C13H11NO2/c1-15-10-5-3-9-4-6-13(16-2)12(8-14)11(9)7-10/h3-7H,1-2H3 |
InChI 键 |
FSVASCVVFHHKAU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C=CC(=C2C#N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![6-Methyl-2-(pyrrolidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11887013.png)








